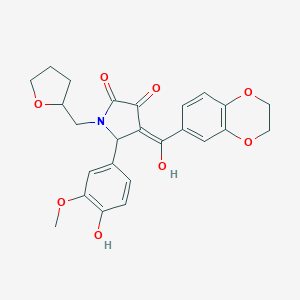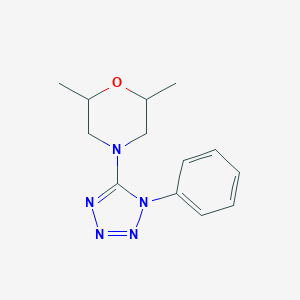
1-(Phenoxyacetyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenoxyacetyl)piperidine, also known as PAPP, is a chemical compound that has been used in scientific research for various purposes. It is a piperidine derivative that has shown potential in the field of neuroscience due to its ability to act as a modulator of neurotransmitter release. In
Wirkmechanismus
1-(Phenoxyacetyl)piperidine acts as a modulator of neurotransmitter release by inhibiting the reuptake of neurotransmitters into presynaptic neurons. This results in an increase in the concentration of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. 1-(Phenoxyacetyl)piperidine also acts on the GABAergic system, enhancing the inhibitory effects of GABA.
Biochemical and Physiological Effects
1-(Phenoxyacetyl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to enhance the rewarding effects of drugs such as cocaine and amphetamine. 1-(Phenoxyacetyl)piperidine has also been shown to modulate the release of stress hormones such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Phenoxyacetyl)piperidine in lab experiments is its ability to modulate neurotransmitter release, making it useful in the study of various neurological disorders. However, its effects on the GABAergic system may limit its use in certain experiments. Additionally, the purity of the final product is crucial for its use in scientific research, which can be challenging to achieve.
Zukünftige Richtungen
There are several future directions for the use of 1-(Phenoxyacetyl)piperidine in scientific research. One potential application is in the study of drug addiction and the effects of drugs on the brain. 1-(Phenoxyacetyl)piperidine may also have potential in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to determine the full potential of 1-(Phenoxyacetyl)piperidine in these areas.
Conclusion
In conclusion, 1-(Phenoxyacetyl)piperidine is a chemical compound that has shown potential in the field of neuroscience due to its ability to modulate neurotransmitter release. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Further studies are needed to determine the full potential of 1-(Phenoxyacetyl)piperidine in scientific research.
Synthesemethoden
The synthesis of 1-(Phenoxyacetyl)piperidine involves the reaction of phenoxyacetic acid with piperidine in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(Phenoxyacetyl)piperidine has been used in various scientific research studies. One of its primary applications is in the field of neuroscience, where it has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 1-(Phenoxyacetyl)piperidine has also been used in the study of drug addiction and the effects of drugs on the brain.
Eigenschaften
Produktname |
1-(Phenoxyacetyl)piperidine |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-phenoxy-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO2/c15-13(14-9-5-2-6-10-14)11-16-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI-Schlüssel |
IUPQNTVJUFOXAX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)benzamide](/img/structure/B255820.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B255822.png)
![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)

![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)


![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)

![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)